1-(1H-indol-3-yl)-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethane-1,2-dione
Description
1-(1H-Indol-3-yl)-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethane-1,2-dione is a synthetic compound featuring a 1,2-dione (oxalyl) core bridging two distinct heterocyclic moieties: a 1H-indol-3-yl group and a 4-oxospiro[chroman-2,4'-piperidin]-1'-yl system. This compound is synthesized via multi-step procedures involving spirocyclization of 1-(2-hydroxyphenyl)ethanone with tert-butyl 4-oxopiperidine-1-carboxylate, followed by deprotection and coupling reactions (e.g., with quinoline-4-carboxylic acids) .
Properties
IUPAC Name |
1-(1H-indol-3-yl)-2-(4-oxospiro[3H-chromene-2,4'-piperidine]-1'-yl)ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c26-19-13-23(29-20-8-4-2-6-16(19)20)9-11-25(12-10-23)22(28)21(27)17-14-24-18-7-3-1-5-15(17)18/h1-8,14,24H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMXRWNNLHDLFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C(=O)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
This compound has shown promise in several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Aryl-Substituted Derivatives
Compounds such as 1-(4-fluorophenyl)-2-(1H-indol-3-yl)ethane-1,2-dione (3e) and 1-(4-chlorophenyl)-2-(1H-indol-3-yl)ethane-1,2-dione (3f) () retain the indol-3-yl group but replace the spirochroman-piperidine with halogenated aryl rings. These derivatives exhibit moderate-to-high synthetic yields (57–83%) and simpler structures, which may enhance metabolic stability but reduce target specificity compared to the spiro-containing target compound .
Natural Indole Alkaloids
Natural products like 1,2-bis(1H-indol-3-yl)ethane-1,2-dione and hyrtiosin B () feature dual indole substituents on the dione core. These compounds have clogP values of 3.31 and 2.0, respectively, indicating moderate lipophilicity.
Piperazine and Morpholine Derivatives
Compounds such as 1-(4-diarylmethylpiperazine-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione () and 1-morpholin-4-yl-2-(1H-indol-3-yl)ethane-1,2-dione () replace the spiro system with piperazine or morpholine groups. These derivatives demonstrate anticancer activity (e.g., against Hela and A-549 cell lines) and improved solubility due to polar heterocycles. The morpholine analog has a lower clogP (1.4) compared to natural indole alkaloids, suggesting enhanced aqueous solubility .
Table 1: Key Properties of Ethane-1,2-dione Derivatives
*Estimated based on structural similarity. †Predicted using fragment-based methods.
- Synthesis : The spirochroman-piperidine moiety in the target compound requires multi-step synthesis (72% yield for intermediate 10) , whereas aryl-substituted derivatives (e.g., 3e, 3f) are synthesized via iron-catalyzed reactions in higher yields (78–83%) .
- Solubility : Morpholine and piperazine analogs (clogP 1.4–2.0) are likely more water-soluble than the target compound, which may have higher lipophilicity due to the spiro system .
Biological Activity
1-(1H-indol-3-yl)-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethane-1,2-dione, also referred to as EVT-2922356, is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines an indole moiety with a spirocyclic structure and diketone functional groups, making it a candidate for various therapeutic applications.
Structural Characteristics
The molecular formula of the compound is . Its structure is characterized by:
- Indole moiety : A bicyclic structure that contributes to its biological activity.
- Spirocyclic structure : A unique feature that may influence its interaction with biological targets.
- Diketone functional groups : These groups are known to participate in various chemical reactions and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis. Key steps include:
- Formation of the indole core : This can be achieved through cyclization reactions involving appropriate precursors.
- Spirocyclic formation : The spiro[chroman-2,4’-piperidin] moiety is synthesized via cyclization reactions under controlled conditions.
- Coupling reaction : The final product is formed through a condensation or nucleophilic substitution reaction.
The biological activity of this compound is hypothesized to involve:
- Enzyme inhibition : The compound may interact with specific enzymes or receptors, potentially inhibiting their activity.
- Modulation of signaling pathways : Its structural configuration allows it to fit into active sites of enzymes, which could alter physiological pathways related to inflammation or cell proliferation.
Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer properties. The indole moiety is known for its role in various anticancer agents. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
Antioxidant Activity
The presence of diketone groups in the structure suggests potential antioxidant activity. Compounds with similar functionalities have been shown to scavenge free radicals and reduce oxidative stress in cellular models.
Neuroprotective Effects
Given the structural similarities to other neuroprotective agents, there is potential for this compound to provide neuroprotection in models of neurodegenerative diseases. It may interact with pathways involved in neuronal survival and apoptosis.
Case Studies and Research Findings
Recent studies have evaluated the biological effects of related compounds in vitro and in vivo:
Q & A
Q. What are the optimal synthetic routes for 1-(1H-indol-3-yl)-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethane-1,2-dione, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the spirochroman-piperidine core. A key intermediate, tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate, can be synthesized via a condensation reaction between 1-(2-hydroxyphenyl)ethanone and tert-butyl 4-oxopiperidine-1-carboxylate in ethanol under basic conditions (e.g., pyrrolidine) . Subsequent deprotection (using trifluoroacetic acid) and coupling with indole-derived intermediates (e.g., 2-(1H-indol-3-yl)-2-oxoacetyl chloride) are critical steps. Yield optimization requires precise stoichiometric ratios, anhydrous solvents (DMF or DCM), and catalysts like HATU for amide bond formation .
Q. How can researchers validate the structural integrity of this compound during synthesis?
Methodological Answer: Combined spectroscopic and crystallographic techniques are essential:
- 1H/13C NMR : Key signals include aromatic protons (δ 7.0–8.5 ppm for indole and chroman systems) and carbonyl carbons (δ 190–200 ppm) .
- X-ray Diffraction : Single-crystal analysis confirms the spirocyclic geometry and dihedral angles between indole and chroman moieties .
- HRMS : Validates molecular weight (e.g., calculated [M+H]+ for C24H23N2O4: 403.166; observed deviations >0.005 Da require re-analysis) .
Q. What preliminary biological assays are recommended for screening this compound’s activity?
Methodological Answer: Begin with in vitro assays targeting pathways relevant to the compound’s structural analogs:
- Anticancer Activity : MTT assays against Hela, A-549, or ECA-109 cell lines (IC50 determination) .
- Neuromodulatory Potential : Competitive binding assays using [3H]ifenprodil to assess NMDA receptor antagonism .
- Enzyme Inhibition : Kinase or protease inhibition panels (e.g., at 10 µM concentration) to identify off-target effects .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s derivatives?
Methodological Answer:
- Core Modifications : Introduce substituents on the indole (e.g., 5-fluoro) or spirochroman (e.g., 7-methoxy) to assess impacts on potency. Compare with analogs like 1-(4-fluorophenyl)-2-(1H-indol-3-yl)ethane-1,2-dione, which showed 78% yield and enhanced solubility .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with targets like GluN2B-containing NMDA receptors .
- Metabolic Stability : Evaluate cytochrome P450 inhibition (e.g., CYP3A4) using liver microsomes to prioritize derivatives with favorable pharmacokinetics .
Q. What strategies resolve contradictions between in vitro activity and in vivo efficacy data?
Methodological Answer:
- Solubility-Permeability Balance : Use PEG-400 or cyclodextrin-based formulations to enhance bioavailability if poor aqueous solubility (e.g., <10 µg/mL in PBS) limits in vivo translation .
- Metabolite Identification : LC-MS/MS profiling of plasma/tissue samples identifies active metabolites that may explain efficacy gaps .
- Dose Escalation Studies : Refine dosing regimens using PK/PD modeling to align in vitro IC50 values with achievable plasma concentrations .
Q. How can computational tools predict off-target interactions or toxicity risks?
Methodological Answer:
- Reverse Docking : Platforms like SwissTargetPrediction screen for interactions with 3,000+ human proteins, prioritizing high-risk targets (e.g., hERG channels for cardiac toxicity) .
- ADMET Prediction : Tools like ADMETlab 2.0 estimate hepatotoxicity (e.g., structural alerts for quinone-like moieties) and plasma protein binding (>90% suggests limited free drug availability) .
Data Analysis and Validation
Q. What statistical methods are recommended for analyzing dose-response data with high variability?
Methodological Answer:
- Four-Parameter Logistic (4PL) Model : Fits sigmoidal curves to dose-response data, accounting for Hill slope and baseline noise .
- Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude non-physiological replicates.
- Bootstrap Resampling : Generates 95% confidence intervals for IC50/EC50 values, ensuring robustness in low-n datasets .
Q. How should researchers address discrepancies in thermal stability data (e.g., DSC vs. TGA)?
Methodological Answer:
- DSC-TGA Synchronization : Run simultaneous DSC/TGA to correlate melting points (DSC endotherms) with decomposition events (TGA mass loss). For example, a melting endotherm at 180°C with <2% mass loss confirms stability, while mass loss >5% indicates degradation .
- Kinetic Analysis : Use the Flynn-Wall-Ozawa method to calculate activation energy (Ea) from TGA data, identifying decomposition mechanisms .
Experimental Design
Q. What controls are critical for in vivo efficacy studies of this compound?
Methodological Answer:
- Vehicle Control : Administer formulation excipients (e.g., DMSO/saline) to isolate compound-specific effects.
- Positive Control : Use benchmark drugs (e.g., ifenprodil for NMDA receptor studies) to validate assay sensitivity .
- Negative Control : Include a scrambled analog (e.g., indole-free derivative) to confirm structural specificity .
Q. How can researchers optimize crystallization conditions for X-ray analysis?
Methodological Answer:
- Solvent Screening : Test binary mixtures (e.g., ethyl acetate/hexane or DMSO/water) via vapor diffusion.
- Temperature Gradients : Slow cooling (0.1°C/min) from saturation temperature improves crystal lattice integrity .
- Additive Screening : Small molecules (e.g., n-octanol) may disrupt aggregation and promote single-crystal growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
